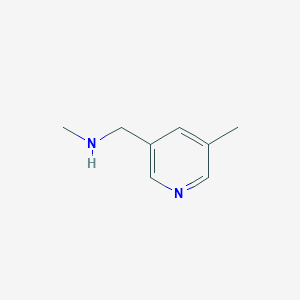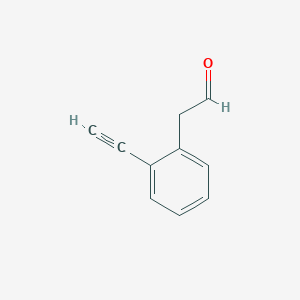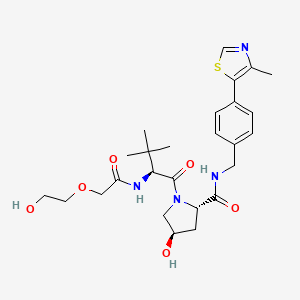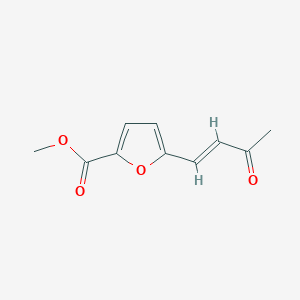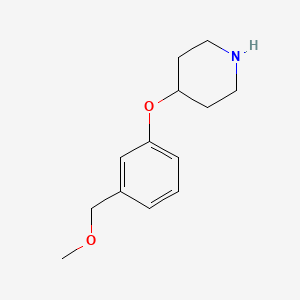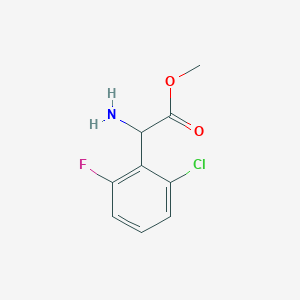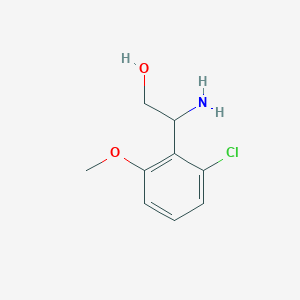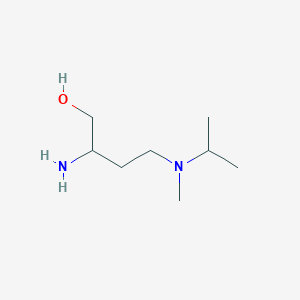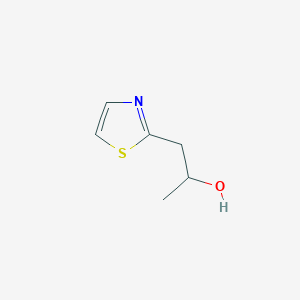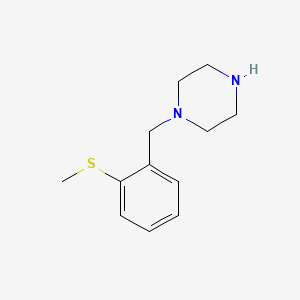
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone is a chemical compound characterized by its unique structure, which includes a chloro and two difluoro substituents on a phenyl ring, attached to a difluoroethanone moiety
Preparation Methods
The synthesis of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from 3-chloro-2,4-difluorobenzene
Reaction Conditions: The halogenation step requires the use of chlorine and fluorine gases under controlled conditions. The Friedel-Crafts acylation is carried out using an acid chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar steps but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific application. In antimicrobial research, it may target bacterial cell wall synthesis, while in cancer research, it may interfere with cell proliferation and apoptosis pathways.
Comparison with Similar Compounds
1-(3-Chloro-2,4-difluorophenyl)-2,2-difluoroethanone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 3-chloro-2,4-difluorophenylmethanol and 1-(3-chloro-2,4-difluorophenyl)-1-phenylethanol share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both chloro and difluoro substituents on the phenyl ring, along with the difluoroethanone moiety, gives this compound unique chemical and biological properties
Properties
Molecular Formula |
C8H3ClF4O |
|---|---|
Molecular Weight |
226.55 g/mol |
IUPAC Name |
1-(3-chloro-2,4-difluorophenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C8H3ClF4O/c9-5-4(10)2-1-3(6(5)11)7(14)8(12)13/h1-2,8H |
InChI Key |
ARRPGSRXDSJPNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
